molecular formula C24H26ClN3O2 B4268877 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No. B4268877
M. Wt: 423.9 g/mol
InChI Key: UZUOEHGMWRNFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as CE-3, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide involves its binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to their substrate proteins. This results in the inhibition of kinase activity and downstream signaling pathways. The selectivity of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide towards certain protein kinases is attributed to the specific structural features of the compound and the amino acid residues in the kinase active site.
Biochemical and Physiological Effects
6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein kinase targeted. For example, inhibition of PIM1 and PIM3 by 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and enhance the sensitivity of cancer cells to chemotherapy. In addition, 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide as a tool compound is its selectivity towards specific protein kinases, which allows for the study of their individual functions and downstream signaling pathways. In addition, 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has a relatively simple chemical structure, which makes it easy to synthesize and purify. However, one limitation of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective analogs of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, which may have improved efficacy and fewer off-target effects. Another direction is the study of the downstream signaling pathways affected by 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide inhibition of specific protein kinases, which may provide insight into the molecular mechanisms underlying various diseases. Finally, the potential clinical applications of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide in the treatment of cancer and other diseases should be further explored through preclinical and clinical studies.

Scientific Research Applications

6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been used in various scientific research studies, particularly in the fields of biochemistry and pharmacology. One of the main applications of 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its use as a tool compound to study the function of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 6-chloro-2-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to selectively inhibit certain protein kinases, such as PIM1 and PIM3, which are involved in the development of cancer and other diseases.

properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-2-17-3-5-18(6-4-17)23-16-21(20-15-19(25)7-8-22(20)27-23)24(29)26-9-10-28-11-13-30-14-12-28/h3-8,15-16H,2,9-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUOEHGMWRNFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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